n-(4-Cyanophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety and a 4-cyanophenyl group
Mechanism of Action
Target of Action
N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth . .
Mode of Action
Sulfonamides, in general, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This results in the inhibition of bacterial growth.
Biochemical Pathways
As a sulfonamide derivative, it may interfere with the folic acid synthesis pathway in bacteria, leading to the inhibition of bacterial growth .
Result of Action
As a sulfonamide derivative, it may inhibit bacterial growth by interfering with the synthesis of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-cyanophenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyanophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-Cyanophenyl)-4-methylbenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its sulfonamide moiety, which is known to interact with various biological targets .
Medicine: Sulfonamides are known for their antibacterial and antifungal properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes .
Comparison with Similar Compounds
- N-(4-Cyanophenyl)-4-methylbenzenesulfonamide
- N-(4-Nitrophenyl)-4-methylbenzenesulfonamide
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
Comparison: this compound is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs with nitro or methoxy groups. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-2-8-14(9-3-11)19(17,18)16-13-6-4-12(10-15)5-7-13/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVYEMQVKDXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292973 | |
Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56768-53-7 | |
Record name | NSC86607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-cyanophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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